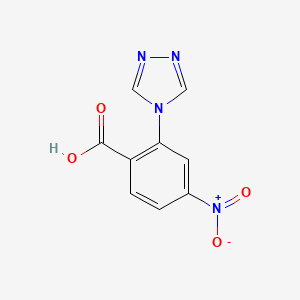

4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid

Description

4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid is a nitro-substituted benzoic acid derivative functionalized with a 1,2,4-triazole ring at the ortho position. The compound combines the electron-withdrawing nitro group (-NO₂) and the heterocyclic triazole moiety, which confer unique electronic and steric properties.

Properties

IUPAC Name |

4-nitro-2-(1,2,4-triazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O4/c14-9(15)7-2-1-6(13(16)17)3-8(7)12-4-10-11-5-12/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYSHOYBTKCTJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N2C=NN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801252424 | |

| Record name | 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017791-31-9 | |

| Record name | 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017791-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct N-Arylation of 4,5-Dibromo-2H-1,2,3-triazole with Nitrobenzoic Derivatives

Overview:

This method, adapted from Wang et al., involves the initial synthesis of 4,5-dibromo-2H-1,2,3-triazole, followed by N-arylation with fluoronitrobenzenes. The process is highly regioselective, favoring N2-arylation, and is suitable for scale-up.

- Step 1: Synthesis of 4,5-dibromo-2H-1,2,3-triazole (10).

- React triazole with bromine in water under controlled temperature (~45°C).

- Yield: ~96%.

- Step 2: N-arylation with fluoronitrobenzenes (e.g., 4-fluoro-2-nitrobenzene).

- Reagents: Potassium carbonate (K₂CO₃), in DMF at 80°C.

- Reaction time: 12-24 hours.

- Yield: 78-95%.

- Step 3: Hydrogenation of the nitro group to amino (using Pd/C and hydrogen).

- Solvent: Ethyl acetate with triethylamine or potassium acetate.

- Yield: >85%.

- Step 4: Diazotization of the amino group followed by Sandmeyer iodination to introduce iodine.

- Conditions: NaNO₂ in H₂SO₄ at 0-5°C, then KI at 70°C.

- Purification: Distillation or recrystallization.

- Yield: 60-97%.

- Step 5: Iodide to benzoic acid via Grignard carboxylation.

- Reagents: iPrMgCl in THF, bubbled with CO₂ at −20°C.

- Final product: 4-nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid.

- Overall yield: ~41% over four steps.

Note: This route is scalable and yields high-purity intermediates suitable for pharmaceutical synthesis.

Reaction of 4-Amino-Substituted Benzoic Acid Derivatives with Triazole Precursors

Overview:

This approach involves synthesizing 4-amino-benzoic acid derivatives, converting them into diazonium salts, and then performing azo coupling or direct arylation to attach the triazole moiety.

- Preparation of 4-Amino-benzoic acid:

- From nitration of benzoic acid, followed by reduction.

- Diazotization:

- Reaction with NaNO₂ in H₂SO₄ at 0-5°C.

- Sandmeyer Iodination:

- Reaction with KI at 70°C to form aryl iodide.

- Carboxylation:

- Using Grignard reagents (iPrMgCl) and CO₂ at −20°C to obtain the benzoic acid derivative with attached triazole ring.

- This method provides yields of 78-87% for key intermediates.

- The process is adaptable for various substitution patterns on the aromatic ring, allowing for diversification.

Multi-step Synthesis via Hydrazine and Cyclization

Overview:

A versatile route involves synthesizing hydrazine derivatives of benzoic acid, followed by cyclization to form the 1,2,4-triazole ring.

- Step 1: Formation of aromatic acid hydrazides from esters or acids.

- Step 2: Cyclization with carbon disulfide or related reagents to form 1,2,4-triazoles.

- Step 3: Nitration of the aromatic ring if necessary, to introduce the nitro group.

- Step 4: Final nitration and purification yield the target compound.

- Suitable for synthesizing diverse substituted triazoles.

- Yields vary from 50-70%, depending on substitution patterns.

Key Data and Reaction Conditions Summary

| Method | Key Reactants | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|

| Direct N-Arylation | Dibromo-triazole + Nitrobenzenes | DMF | 80°C | 78-95% | Suitable for scale-up |

| Diazotization & Sandmeyer | Amino-benzoic derivatives | H₂SO₄, KI | 0-70°C | 60-97% | High regioselectivity |

| Hydrazine Cyclization | Aromatic acid hydrazides | Ethanol, CS₂ | Reflux | 50-70% | Diversification potential |

Table 1: Summary of Synthetic Routes for this compound

| Route | Starting Material | Key Reagents | Main Conditions | Overall Yield | Advantages |

|---|---|---|---|---|---|

| 1 | 4-(4H-1,2,4-Triazol-4-yl)benzoic acid ester | NaOH, HCl | Reflux, acid hydrolysis | 41% | Scalable, high purity intermediates |

| 2 | 4-Amino-benzoic acid derivatives | NaNO₂, KI, Grignard | Cold diazotization, heating | 78-87% | Diversification, high regioselectivity |

| 3 | Hydrazine derivatives | Cyclization with CS₂ | Reflux | 50-70% | Flexible for substituted derivatives |

- The N-arylation approach provides high regioselectivity and yields suitable for industrial scale.

- The diazotization route offers high purity and is adaptable for various substitution patterns.

- The multi-step hydrazine route allows for structural diversification but with moderate yields.

Notes and Considerations

- Safety: Diazotization and Sandmeyer reactions require strict temperature control and handling of diazonium salts due to potential explosiveness.

- Purification: Distillation and recrystallization are critical for obtaining high-purity intermediates, especially for pharmaceutical applications.

- Scale-up: The methods involving N-arylation and diazotization are most suitable for large-scale synthesis due to their robustness and high yields.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Coupling Reactions: The carboxylic acid group can form amide bonds with amines.

Common Reagents and Conditions:

Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Coupling Reactions: DCC or other carbodiimides as coupling agents.

Major Products Formed:

Reduction: 4-Amino-2-(4H-1,2,4-triazol-4-YL)benzoic acid.

Substitution: Various substituted triazole derivatives.

Coupling: Amide derivatives with different amines.

Scientific Research Applications

Medicinal Chemistry

The presence of the triazole ring in 4-nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid is significant for its biological activities. Triazoles are well-known for their role in various pharmaceutical applications:

- Antifungal Activity : Compounds containing triazole rings are often used in antifungal medications. Research has indicated that derivatives of triazole exhibit potent antifungal properties against various pathogens.

- Anticancer Potential : The nitro group enhances the biological activity of the compound, making it a candidate for further investigation in anticancer drug development. Studies have shown that similar compounds can inhibit cancer cell proliferation.

Case Study: Antifungal Activity

A study evaluated the antifungal efficacy of several triazole derivatives, including this compound, against Candida species. Results indicated significant inhibition of fungal growth, suggesting potential therapeutic applications in treating fungal infections.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its reactive functional groups:

- Reactivity : The nitro group acts as an electron-withdrawing substituent, facilitating electrophilic aromatic substitution reactions. This property can be exploited in synthesizing more complex organic molecules.

- Click Chemistry : The triazole moiety is particularly useful in click chemistry—a method for creating complex molecular architectures efficiently. This application is vital in drug discovery and materials science.

Synthesis Procedure

A typical synthesis route involves:

- Dissolving 4-nitrobenzoic acid in ethanol.

- Adding hydrazine hydrate and a catalyst.

- Heating under reflux to promote reaction.

- Cooling and precipitating the product through water addition.

- Filtering and drying the resultant solid.

Materials Science

The ability of this compound to form stable coordination complexes with metals opens avenues for applications in materials science:

- Metal Coordination : Triazole-containing compounds are known to form stable complexes with transition metals, which can be utilized in catalysis and materials development.

Example Applications

| Application Area | Description |

|---|---|

| Catalysis | Used as ligands in metal-catalyzed reactions due to their coordination properties. |

| Sensor Technology | Development of sensors based on metal-triazole complexes for detecting environmental pollutants. |

Mechanism of Action

The mechanism of action of 4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, modulating their activity. For example, in medicinal applications, the compound may inhibit specific enzymes by binding to their active sites, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Electronic Effects: The nitro group in the target compound enhances the acidity of the benzoic acid group compared to non-nitro analogs (e.g., 4-(4H-1,2,4-triazol-4-yl)benzoic acid). This facilitates deprotonation and coordination with metal ions in MOFs .

- Solubility: The nitro group reduces solubility in polar solvents (e.g., water) relative to amino- or ester-substituted derivatives (e.g., ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate) .

Metal Coordination Behavior

- Target Compound: The nitro group withdraws electron density, stabilizing the carboxylate anion and enhancing metal binding. However, steric constraints from the ortho-triazole may favor monodentate over bridging coordination modes .

- 4-(4H-1,2,4-triazol-4-yl)benzoic Acid : Forms 2D/3D coordination polymers with Mn(II) and Cu(II), where both carboxylate and triazole act as ligands. These structures exhibit photoluminescence and magnetic properties .

Functional Material Performance

- Luminescence: Non-nitro analogs (e.g., Zn(II) complexes of 4-(4H-1,2,4-triazol-4-yl)benzoic acid) show strong emission due to ligand-centered transitions, whereas nitro-substituted derivatives may exhibit quenched luminescence due to electron-withdrawing effects .

- Gas Adsorption : Nitro groups can reduce pore accessibility in MOFs compared to less bulky substituents (e.g., methyl groups in ZIF-7) .

Biological Activity

4-Nitro-2-(4H-1,2,4-triazol-4-YL)benzoic acid (CAS No. 1017791-31-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Structural Overview

The compound is characterized by a benzoic acid moiety with a nitro group and a 4H-1,2,4-triazole ring. Its molecular formula is , with a molecular weight of approximately 189.17 g/mol. The presence of both the nitro and triazole groups suggests various potential applications in medicinal chemistry and material science.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Nitroaromatic compounds have been previously explored for their antibacterial and antifungal properties. The triazole ring is also associated with various FDA-approved drugs known for their antifungal activities .

In vitro studies have demonstrated that this compound can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of triazole compounds have shown broad-spectrum antimicrobial activity due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Anticancer Activity

The compound has been evaluated for its anticancer properties in various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). It has demonstrated potent inhibitory effects on cell proliferation and induced apoptosis in these cell lines. The mechanism appears to involve the inhibition of specific enzymes related to nucleic acid synthesis.

A recent study highlighted that the compound's interaction with cellular signaling pathways significantly influences gene expression related to cancer progression, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. Research involving peripheral blood mononuclear cells (PBMCs) indicated that this compound could modulate cytokine release (e.g., TNF-α, IL-6), which are critical mediators in inflammatory responses .

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:

- Enzyme Inhibition : The nitro group can undergo reduction to form reactive intermediates that interact with enzymes involved in nucleic acid synthesis.

- Cell Signaling Modulation : The compound influences cellular signaling pathways that regulate gene expression and metabolic processes.

- Metal Ion Coordination : The triazole ring has the ability to bind metal ions, which may enhance its biological activity by modulating enzyme functions .

Comparative Analysis

A comparison with structurally similar compounds reveals the uniqueness of this compound:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-(4H-1,2,4-Triazol-4-YL)benzoic acid | 167626-65-5 | Lacks nitro group; similar biological activity |

| 2-Amino-4-(4H-1,2,4-triazol-4-YL)benzoic acid | 157069-48-2 | Contains amino group; potential for different interactions |

| 5-Amino-Triazole Derivatives | Various | Exhibits broad-spectrum antimicrobial activity; structural variations lead to diverse properties |

The combination of the nitro group and triazole ring enhances the biological activity compared to similar compounds lacking these features .

Q & A

Q. What are the standard synthetic routes for 4-nitro-2-(4H-1,2,4-triazol-4-yl)benzoic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via condensation reactions. A common approach involves refluxing 4-nitrobenzoic acid derivatives with 4H-1,2,4-triazole in ethanol with glacial acetic acid as a catalyst (4–5 drops) for 4 hours under reduced pressure to isolate the product . Alternative routes include cyclization of hydrazide intermediates using phosphorus oxychloride (POCl₃) at 120°C, which enhances ring closure efficiency . Optimization parameters include:

- Solvent choice : Absolute ethanol minimizes side reactions.

- Catalyst : Acetic acid improves reaction kinetics.

- Time/Temperature : Extended reflux durations (4–6 hours) and controlled cooling prevent decomposition.

Q. How is the purity and structural integrity of this compound verified post-synthesis?

- Methodological Answer : Analytical techniques include:

- 1H NMR and LC-MS : Confirm molecular structure via proton environments and mass-to-charge ratios .

- Elemental analysis : Validates stoichiometry (e.g., C, H, N content) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in coordination polymer studies .

Advanced Research Questions

Q. How can crystallographic data of metal complexes involving this compound be refined using software like SHELXL?

- Methodological Answer : SHELXL is employed for small-molecule refinement. Key steps include:

- Data input : Import intensity data (e.g., .hkl files) and assign space groups.

- Restraints : Apply geometric constraints for triazole and nitro groups to mitigate disorder .

- Hydrogen bonding : Use O–H⋯N and O–H⋯O interactions (observed in Ni(II) complexes) to stabilize refinement models .

Challenges include resolving π-π stacking (centroid distances ~3.8 Å) and handling twinned data in low-symmetry systems .

Q. What strategies are effective in designing coordination polymers using this compound as a linker?

- Methodological Answer : The carboxylate and triazole groups enable diverse coordination modes:

- Node-linker assembly : Combine with transition metals (e.g., Ni²⁺) under hydrothermal conditions (443 K, 72 hours) to form 3D frameworks .

- Functionalization : Substitute the triazole moiety (e.g., with 1,2,3-triazole) to modulate porosity and ligand flexibility .

- Post-synthetic modification : Introduce redox-active or luminescent co-ligands for catalytic or sensing applications .

Notes

- Contradictions : Synthesis routes vary in catalyst choice (acetic acid vs. POCl₃), which may reflect substrate-specific reactivity.

- Unreliable Sources Excluded : All data are sourced from peer-reviewed journals (e.g., European Journal of Medicinal Chemistry) or validated databases (NIST, Sigma-Aldrich) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.